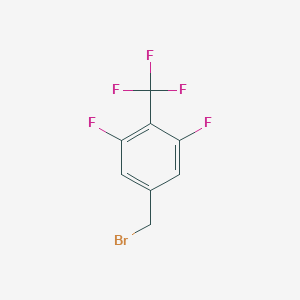

5-(Bromomethyl)-1,3-difluoro-2-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

5-(bromomethyl)-1,3-difluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5/c9-3-4-1-5(10)7(6(11)2-4)8(12,13)14/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKIKLPAPLXEKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-1,3-difluoro-2-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3-difluoro-2-(trifluoromethyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-1,3-difluoro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.

Major Products

Nucleophilic Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methyl-substituted derivatives.

Scientific Research Applications

Organic Synthesis

5-(Bromomethyl)-1,3-difluoro-2-(trifluoromethyl)benzene serves as an important building block in organic synthesis. Its bromomethyl group allows for nucleophilic substitution reactions, making it a versatile intermediate for synthesizing more complex fluorinated compounds.

Example Reactions :

- Nucleophilic substitution with amines or alcohols to form amides or ethers.

- Coupling reactions with other aryl halides using palladium-catalyzed cross-coupling techniques.

Pharmaceutical Development

The compound's fluorinated structure enhances lipophilicity and metabolic stability, making it a candidate for drug development. Fluorinated compounds often exhibit improved pharmacokinetic properties.

Case Study :

Research has indicated that fluorinated benzene derivatives can exhibit enhanced activity against certain biological targets, leading to the development of new therapeutic agents. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory agents.

Materials Science

In materials science, this compound is utilized in the development of advanced materials such as polymers and coatings. The presence of fluorine atoms can impart desirable properties such as chemical resistance and thermal stability.

Applications :

- Development of fluoropolymer coatings that resist degradation from chemicals and UV radiation.

- Use in the synthesis of functionalized polymers for specific applications in electronics and optics.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-1,3-difluoro-2-(trifluoromethyl)benzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. The presence of electron-withdrawing groups like difluoro and trifluoromethyl enhances the reactivity of the bromomethyl group by stabilizing the transition state and the resulting anion.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzene derivatives with halogen, fluorinated, and alkyl/aryl substituents. Key distinctions lie in substituent types, positions, and electronic effects.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Reactivity :

- The bromomethyl group (-CH2Br) in the target compound enables nucleophilic substitution (e.g., alkylation), unlike bromo (-Br) analogs, which require metal-catalyzed coupling (e.g., Suzuki reactions) .

- Trifluoromethyl (-CF3) at position 2 enhances electron withdrawal, stabilizing the ring and directing electrophilic attacks to specific positions, whereas trifluoromethoxy (-OCF3) in analogs increases polarity and bioavailability .

Positional Effects :

- Fluorine at positions 1 and 3 creates steric hindrance and meta-directing effects, influencing regioselectivity in further functionalization .

- In 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene, iodine at position 1 facilitates Ullmann or Stille couplings, expanding synthetic utility compared to fluorine .

Thermodynamic Properties :

- Compounds with -CF3 groups exhibit higher boiling points and lower solubility in polar solvents due to increased molecular weight and hydrophobicity. For example, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene (MW 301.06) is less volatile than its -CF3 counterpart .

Applications :

- The target compound’s bromomethyl group is critical in synthesizing kinase inhibitors and fluorinated liquid crystals, whereas benzyl bromide derivatives (e.g., 4-Bromo-2,6-difluorobenzyl bromide) are used in peptide modifications .

Biological Activity

5-(Bromomethyl)-1,3-difluoro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered interest in the fields of synthetic organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, chemical properties, and applications based on diverse research findings.

- Molecular Formula : CHBrF

- Molecular Weight : 275.01 g/mol

- CAS Number : 239079-92-6

- Structure : The compound features a bromomethyl group, two fluorine atoms at the 1 and 3 positions, and a trifluoromethyl group at the 2 position of the benzene ring.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The presence of electron-withdrawing groups such as difluoro and trifluoromethyl enhances the reactivity of this compound, making it suitable for synthesizing biologically active derivatives .

Anticancer Potential

Fluorinated compounds are often explored for their anticancer properties due to their ability to interact with biological targets effectively. In vitro studies suggest that compounds with similar configurations can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. For instance, fluorinated benzene derivatives have been shown to inhibit key enzymes involved in tumor growth .

Case Studies and Research Findings

Applications in Drug Discovery

This compound serves as a valuable intermediate in organic synthesis. Its unique reactivity profile allows for the development of new pharmaceuticals with enhanced metabolic stability and bioavailability. This compound is particularly relevant in designing drugs targeting specific diseases where traditional therapies may fail due to resistance mechanisms.

Q & A

Basic: What are the common synthetic routes for 5-(Bromomethyl)-1,3-difluoro-2-(trifluoromethyl)benzene?

Methodological Answer:

The compound is typically synthesized via catalytic hydrogenation or nucleophilic substitution. For example, a brominated precursor such as 5-Bromo-1,3-difluoro-2-[(R)-3-methylpent-1-enyl]benzene can undergo hydrogenation using 5% polyvinyl chloride (dry) as a catalyst in heptane under atmospheric pressure for 20 hours . Alternative routes involve coupling reactions, such as the use of 4-(Bromomethyl)-1-chloro-2-fluorobenzene in thiol-alkylation reactions with triazole derivatives, achieving yields of ~70% after purification via medium-pressure liquid chromatography (MPLC) .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Characterization relies on 1H/13C NMR for structural elucidation and High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation. For instance, in the synthesis of triazolyl pyridines, HRMS (ESI) data showed m/z values of 416.1831 and 443.1446 for related bromomethyl intermediates, with HPLC purity >99% . Melting points (e.g., 92–95°C and 144–146°C ) are also critical for verifying crystallinity .

Advanced: What are the challenges in achieving regioselective substitution reactions with this compound?

Methodological Answer:

The trifluoromethyl group introduces steric hindrance, complicating regioselectivity. For example, in coupling reactions, the fluorine atoms at positions 1 and 3 may direct electrophilic attacks to specific ring positions. However, competing pathways can arise due to the electron-withdrawing nature of the trifluoromethyl group, requiring optimization of reaction conditions (e.g., temperature, solvent polarity). Evidence from similar compounds shows that MPLC purification is often necessary to isolate the desired regioisomer .

Advanced: How to optimize purification given its sensitivity to decomposition?

Methodological Answer:

Purification strategies include:

- MPLC with gradients tailored to separate brominated byproducts .

- Storage at 2–8°C under inert gas to prevent hydrolysis or oxidation of the bromomethyl group .

- Use of stabilizing agents (e.g., dry heptane in hydrogenation reactions) to minimize side reactions .

Basic: What are the key applications in medicinal chemistry?

Methodological Answer:

The compound serves as a versatile intermediate in drug discovery. For example:

- In anti-tuberculosis research, bromomethyl derivatives are coupled with triazole-thione scaffolds to target Mycobacterium tuberculosis .

- It is used to synthesize 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene , a precursor for kinase inhibitors .

Advanced: How to handle stability issues under varying experimental conditions?

Methodological Answer:

Stability challenges include:

- Thermal degradation : Avoid prolonged heating above 100°C; reactions are best conducted at ≤25°C .

- Moisture sensitivity : Use anhydrous solvents (e.g., heptane) and Schlenk-line techniques for moisture-sensitive steps .

- Light-induced decomposition : Store in amber vials and conduct reactions under dim light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.